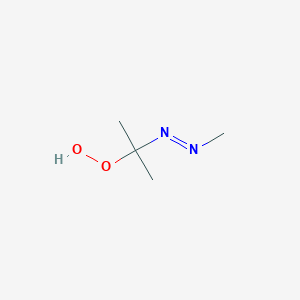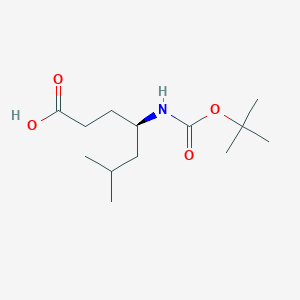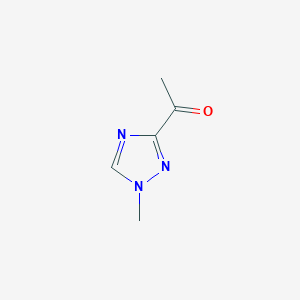
2-(3,5-Dimethylphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3,5-Dimethylphenyl)acetaldehyde” is a chemical compound with the molecular formula C10H12O . It has an average mass of 148.202 Da and a monoisotopic mass of 148.088821 Da .
Synthesis Analysis
The synthesis of “this compound” or similar compounds often involves complex chemical reactions. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study discusses the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate .Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C10H12O . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 238.8±9.0 °C at 760 mmHg, and a flash point of 111.9±10.2 °C .Physical And Chemical Properties Analysis
“this compound” has a density of 1.0±0.1 g/cm3, a boiling point of 238.8±9.0 °C at 760 mmHg, and a flash point of 111.9±10.2 °C . It also has a molar refractivity of 45.6±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 152.1±3.0 cm3 .Applications De Recherche Scientifique
Environmental Sensing and Analysis
One notable application is in the development of sensitive detection methods for carbonyl compounds (e.g., aldehydes and ketones) in environmental samples. A study described the use of a fluorescent probe for trace measurement of these compounds in water samples, highlighting an innovative approach to environmental monitoring and analysis (Houdier et al., 2000). This research could be crucial for tracking pollutants and ensuring water quality.
Material Science and Polymer Research
Research into the thermal decomposition of 3,5-dimethylphenol resins, which are related to 2-(3,5-Dimethylphenyl)acetaldehyde, has revealed their structure and graphitization mechanism. This knowledge is instrumental in designing materials with specific thermal properties for advanced applications (Lenghaus et al., 2001).
Chemical Synthesis and Catalysis
The compound's derivatives have been explored for their reactivity and potential in synthetic chemistry. For instance, the oxidation of trimethylphenol with molecular oxygen catalyzed by copper(II) systems produced 3,5-dimethyl-4-hydroxybenzaldehyde, demonstrating its applicability in organic synthesis and catalysis (ShimizuMasao et al., 2006). Additionally, the synthesis of unsymmetrical derivatives of 4-methyl-substituted 5-nitropyridines involved multicomponent reactions where this compound could potentially play a role, showing its utility in the construction of complex organic molecules (Turgunalieva et al., 2023).
Photocatalysis
Research on photocatalysis has demonstrated the complete oxidation of acetaldehyde to CO2 under light irradiation over Pd/WO3 photocatalysts. This process, relevant to air purification and environmental remediation, underscores the broader applications of aldehyde compounds in developing sustainable technologies (Arai et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,5-dimethylphenyl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-5-9(2)7-10(6-8)3-4-11/h4-7H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHGYQMHCQYIRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate](/img/structure/B115293.png)











